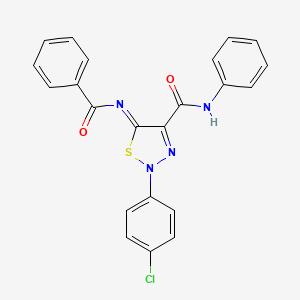![molecular formula C9H10Br2N2O2 B11044318 3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol](/img/structure/B11044318.png)
3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitroso group, two bromine atoms, and an amino group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol typically involves the nitration and bromination of aniline derivatives, followed by the introduction of a propanol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing advanced reactors and purification systems to achieve high yields. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Dibromo-4-methoxyphenyl)amino]propan-1-ol
- 3-[(3,5-Dibromo-4-chlorophenyl)amino]propan-1-ol
- 3-[(3,5-Dibromo-4-hydroxyphenyl)amino]propan-1-ol
Uniqueness
3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine atoms and the nitroso group makes this compound particularly interesting for further research and development.
Properties
Molecular Formula |
C9H10Br2N2O2 |
|---|---|
Molecular Weight |
338.00 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-nitrosoanilino)propan-1-ol |
InChI |
InChI=1S/C9H10Br2N2O2/c10-7-4-6(12-2-1-3-14)5-8(11)9(7)13-15/h4-5,12,14H,1-3H2 |
InChI Key |
ODRFBIDZVFBUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=O)Br)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11044236.png)
![2-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11044239.png)
![9,10-Dioxo-3-phenoxy-4-[(phenylcarbonyl)amino]-9,10-dihydroanthracen-1-yl benzoate](/img/structure/B11044240.png)
![5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11044243.png)
![1-(4-chlorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione](/img/structure/B11044251.png)

![2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11044257.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11044259.png)
![4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044268.png)
![2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11044271.png)
![1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11044301.png)
![7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11044306.png)
![3-(furan-2-yl)-4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11044308.png)
![3-(4-Methyl-1,2,3-thiadiazol-5-yl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044316.png)
